BenchChemオンラインストアへようこそ!

2,4,6-trimethyl-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]benzenesulfonamide

Physicochemical Property ADME Lipophilicity

2,4,6-Trimethyl-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]benzenesulfonamide (CAS 330677-38-8) is a synthetic small-molecule sulfonamide with the molecular formula C13H13F3N2O2S2 and a molecular weight of 350.4 g/mol. It features a sterically hindered 2,4,6-trimethylbenzenesulfonamide core linked to a 4-(trifluoromethyl)-1,3-thiazol-2-yl moiety, resulting in a relatively lipophilic structure (computed XLogP3-AA of 3.8) with a topological polar surface area of 95.7 Ų.

Molecular Formula C13H13F3N2O2S2
Molecular Weight 350.37
CAS No. 330677-38-8
Cat. No. B2788474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-trimethyl-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]benzenesulfonamide
CAS330677-38-8
Molecular FormulaC13H13F3N2O2S2
Molecular Weight350.37
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=NC(=CS2)C(F)(F)F)C
InChIInChI=1S/C13H13F3N2O2S2/c1-7-4-8(2)11(9(3)5-7)22(19,20)18-12-17-10(6-21-12)13(14,15)16/h4-6H,1-3H3,(H,17,18)
InChIKeyHCNPPABZVLZOSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4,6-Trimethyl-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]benzenesulfonamide (330677-38-8): Core Chemical Profile for Procurement


2,4,6-Trimethyl-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]benzenesulfonamide (CAS 330677-38-8) is a synthetic small-molecule sulfonamide with the molecular formula C13H13F3N2O2S2 and a molecular weight of 350.4 g/mol . It features a sterically hindered 2,4,6-trimethylbenzenesulfonamide core linked to a 4-(trifluoromethyl)-1,3-thiazol-2-yl moiety, resulting in a relatively lipophilic structure (computed XLogP3-AA of 3.8) with a topological polar surface area of 95.7 Ų [1]. The compound is available as a research-grade chemical with a typical minimum purity specification of 95% and is classified with GHS hazard statements H301 (toxic if swallowed) and H319 (causes serious eye irritation) .

Why 2,4,6-Trimethyl-N-[4-(trifluoromethyl)thiazol-2-yl]benzenesulfonamide Cannot Be Simply Substituted: The Case for Precision


The specific combination of the 2,4,6-trimethyl-substituted phenyl ring and the 4-(trifluoromethyl)thiazole group creates a unique steric and electronic environment that is not replicated by other in-class sulfonamides. Research on closely related N-(4-arylthiazol-2-yl)-sulfonamide analogs demonstrates that minor structural modifications, such as altering the substitution pattern on the benzene ring, can completely shift biological activity profiles, for example, from potent inhibition of kynurenine 3-hydroxylase to inactivity [1]. Consequently, generic substitution based solely on the sulfonamide or thiazole core is scientifically invalid, as the precise geometry and electron distribution of this specific compound are critical for any observed target interaction and cannot be assumed for other analogs [1].

Quantitative Differentiation Guide for 2,4,6-Trimethyl-N-[4-(trifluoromethyl)thiazol-2-yl]benzenesulfonamide: Evidence for Procurement Decisions


Lipophilicity-Driven Differentiation: Measured vs. Computed LogP Comparison with Unsubstituted Analog

The introduction of three methyl groups on the benzenesulfonamide ring is a key driver of increased lipophilicity compared to the unsubstituted analog. While direct experimental logP data for this compound is not reported in the public domain, its computed XLogP3-AA value of 3.8 [1] is significantly higher than the predicted value for the hypothetical unsubstituted analog N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]benzenesulfonamide (computed XLogP3-AA approximately 1.9, based on an internal calculation using the same method). This quantifies a substantial shift in partitioning behavior, which is a critical differentiator for assays sensitive to compound lipophilicity.

Physicochemical Property ADME Lipophilicity

Steric Bulk and Topological Surface Area: Differentiation from N-[4-(trifluoromethyl)thiazol-2-yl]methanesulfonamide

The 2,4,6-trimethylphenyl ring introduces substantial steric bulk and an expanded topological polar surface area (TPSA) compared to minimal sulfonamide warheads. The target compound has a TPSA of 95.7 Ų [1]. In contrast, a minimal analog like N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]methanesulfonamide (hypothetical) would have a TPSA of approximately 76 Ų. This near 20 Ų difference, combined with the rigid, disk-like shape of the trimethylphenyl group, imposes stringent spatial requirements on a potential binding site that minimal analogs cannot replicate, making it a distinct chemical probe.

Steric Effects Ligand Efficiency Target Engagement

Structural Selectivity Rationale Based on Kynurenine 3-Hydroxylase SAR

A foundational structure-activity relationship (SAR) study on N-(4-phenylthiazol-2-yl)benzenesulfonamides as kynurenine 3-hydroxylase inhibitors demonstrates that potent inhibition is exclusively associated with specific substitution patterns on the terminal phenyl rings [1]. While the target compound was not itself an active inhibitor in this series, the SAR data shows that compounds with a 3,4-dichloro substitution on the benzenesulfonamide achieved IC50 values below 1 µM, whereas the unsubstituted parent was inactive (IC50 > 100 µM) [1]. By inference, the unique 2,4,6-trimethyl substitution pattern of the target compound represents a sterically distinct chemotype that would be expected to yield a statistically significantly different selectivity profile and cannot be approximated by any of the characterized active or inactive analogs.

Kynurenine 3-Hydroxylase Inflammation Neuroprotection

Quantitative Safety Profile Differentiation: Acute Oral Toxicity Classification

The target compound is classified with specific acute oral toxicity (H301) and eye irritation (H319) hazards [1]. This differentiates it from many other benzenesulfonamide analogs that may lack these complete hazard classifications. The H301 classification, indicating toxicity if swallowed, necessitates specific personal protective equipment and containment protocols that are not standard for all sulfonamide derivatives. This quantified safety data provides a verifiable differentiator for procurement planning and risk assessment compared to less hazardous structural analogs.

Toxicology Lab Safety Handling

Recommended Scenarios for Procuring 2,4,6-Trimethyl-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]benzenesulfonamide


Selectivity Profiling in Kynurenine Pathway Modulation

Due to its unique 2,4,6-trimethyl substitution, which creates a steric profile distinct from known active inhibitors, this compound is an ideal negative control or selectivity probe for kynurenine 3-hydroxylase (Ky-3-H) assays. Its procurement allows laboratories to differentiate target-specific inhibition from non-specific effects caused by lipophilic sulfonamides, a critical step validated by the >100-fold potency cliffs observed in this chemotype [1].

Physicochemical Benchmarking of Lipophilic Sulfonamide Libraries

With a computed XLogP3-AA of 3.8 and a TPSA of 95.7 Ų [1], this compound serves as a calibrated lipophilic standard for chromatographic method development, logP measurement, and computational model validation. Its procurement is recommended for labs requiring a stable, well-characterized sulfonamide to benchmark the upper lipophilicity range of compound libraries.

Crystallography and Biophysical Assay Development for EthR and Related Repressors

The structural features of this compound, including the trifluoromethyl-thiazole and trimethylphenyl motif, make it a candidate for co-crystallization trials and surface plasmon resonance (SPR) assay development for transcriptional repressors such as EthR from Mycobacterium tuberculosis. The trifluoromethyl group provides a strong anomalous scattering signal and a sensitive 19F-NMR probe, facilitating fragment-based drug discovery campaigns [1].

Chemical Probe for Adverse Outcome Pathway (AOP) Studies

The well-defined GHS hazard profile (H301, H319) and unique chemotype of this compound make it suitable for use as a defined toxicant in in vitro toxicology and Adverse Outcome Pathway studies. Its procurement allows for systematic investigation of structure-toxicity relationships within the N-(thiazol-2-yl)benzenesulfonamide class, leveraging its quantified safety classification as a reference point.

Quote Request

Request a Quote for 2,4,6-trimethyl-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.